(2,4-Dipropoxyphenyl)boronic acid

説明

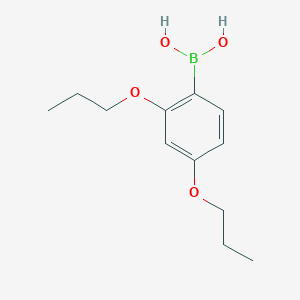

Structure

2D Structure

特性

IUPAC Name |

(2,4-dipropoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGNDOSZRKWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCC)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584904 | |

| Record name | (2,4-Dipropoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150145-25-8 | |

| Record name | (2,4-Dipropoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Preparative Strategies for 2,4 Dipropoxyphenyl Boronic Acid

Established Synthetic Routes for Arylboronic Acids

The preparation of arylboronic acids can be broadly categorized into several key approaches, each with distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions. sci-hub.senih.gov

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl or vinyl halides (or triflates). alfa-chemistry.comwikipedia.org These esters can then be hydrolyzed to the corresponding boronic acids. The reaction typically involves coupling an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comorganic-chemistry.org

The catalytic cycle, as proposed by Miyaura, begins with the oxidative addition of the aryl halide to a Pd(0) species. alfa-chemistry.com This is followed by a transmetalation step with the diboron reagent, which is facilitated by a base, and concludes with reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. alfa-chemistry.com

A key aspect of the Miyaura borylation is the choice of base. A weak base, such as potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh), is crucial. organic-chemistry.orgmedium.com Stronger bases can promote a subsequent, undesired Suzuki coupling between the newly formed boronate ester and the starting aryl halide. alfa-chemistry.commedium.com The reaction conditions are generally mild, allowing for excellent functional group tolerance, making it possible to synthesize complex boronate esters that are inaccessible via more reactive organometallic intermediates like Grignard or organolithium reagents. alfa-chemistry.comorganic-chemistry.org

| Component | Common Examples | Function |

| Aryl Substrate | Aryl bromides, iodides, triflates | Source of the aryl group |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | Provides the boronate moiety |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Facilitates the cross-coupling |

| Base | Potassium Acetate (KOAc), Potassium Carbonate (K₂CO₃) | Activates the diboron reagent/catalyst complex |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants |

Table 1: Key Components of the Miyaura Borylation Reaction. This interactive table summarizes the typical reagents and their roles in the synthesis of arylboronate esters.

Variants of the Miyaura borylation have been developed, including the use of different diboron reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄) which can directly produce arylboronic acids in a single step. mdpi.com Nickel-catalyzed versions have also emerged, expanding the scope to include less reactive aryl chlorides. organic-chemistry.org

One of the classical methods for preparing arylboronic acids involves the reaction of an aryl Grignard reagent (ArMgX) with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. sci-hub.segoogle.com The Grignard reagent is typically prepared from the corresponding aryl bromide or iodide and magnesium metal. organic-chemistry.orgclockss.org

The process involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the borate ester. google.com This is followed by an acidic workup to hydrolyze the resulting boronate ester to the final arylboronic acid. clockss.org While effective, this method's primary limitation is the high reactivity of the Grignard reagent, which is incompatible with many functional groups (e.g., esters, ketones, nitriles). alfa-chemistry.com Reaction temperatures are typically kept low (e.g., -78 °C to 0 °C) to prevent multiple additions of the Grignard reagent to the boron center. sci-hub.segoogle.com Recent protocols have improved yields and operating temperatures by using additives like lithium chloride (LiCl) to enhance the solubility and reactivity of the Grignard reagent. organic-chemistry.org

Similar to the Grignard approach, the halogen-lithium exchange reaction is a common method for generating an organometallic intermediate that can be trapped with a borate ester. nih.gov This method typically uses an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to react with an aryl halide (usually a bromide or iodide). youtube.comwikipedia.org

This exchange is exceptionally fast, often occurring within minutes at very low temperatures (e.g., -78 °C). harvard.edu The resulting aryllithium species is highly nucleophilic and reacts rapidly with a subsequently added electrophile, like a trialkyl borate, to form the boronate ester. acs.org The reaction is kinetically controlled, and the order of reactivity for the halide is I > Br > Cl. wikipedia.org The high reactivity of the organolithium intermediate necessitates low temperatures and limits the tolerance of functional groups on the aryl halide substrate. sci-hub.se

A more recent and atom-economical strategy for synthesizing arylboronic acids is the direct C-H activation and borylation of arenes. nih.gov This method avoids the need for pre-functionalized starting materials like aryl halides, instead forming the C-B bond directly from a C-H bond. nih.gov

These reactions are typically catalyzed by transition metals, with iridium-based complexes being particularly prominent and effective. researchgate.netnih.gov Rhodium and iron catalysts have also been developed. nih.govnih.gov The reaction involves the catalytic activation of a C-H bond, often directed by substituents on the aromatic ring, followed by reaction with a diboron reagent like B₂pin₂. researchgate.net While powerful, controlling the regioselectivity (i.e., which C-H bond is functionalized) can be a significant challenge, often relying on steric or electronic directing effects from groups already present on the substrate. nih.gov

Targeted Synthesis of (2,4-Dipropoxyphenyl)boronic acid

While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, a viable and robust synthesis can be designed based on the established methodologies described above. The most practical approach would likely involve a Miyaura borylation reaction starting from a corresponding di-substituted haloarene.

A logical precursor for this synthesis is 1-bromo-2,4-dipropoxybenzene . This starting material can be subjected to palladium-catalyzed borylation to install the boronic acid functionality at the site of the bromine atom.

To achieve an efficient synthesis of this compound via the Miyaura borylation of 1-bromo-2,4-dipropoxybenzene, optimization of several key reaction parameters would be essential. This involves systematically screening catalysts, bases, solvents, and temperatures to maximize product yield and minimize reaction time and side products.

A hypothetical optimization study is presented below:

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | KOAc (3.0) | Dioxane | 80 | 65 |

| 2 | PdCl₂(dppf) (3) | KOAc (3.0) | Dioxane | 80 | 82 |

| 3 | PdCl₂(dppf) (3) | K₃PO₄ (3.0) | Dioxane | 80 | 88 |

| 4 | PdCl₂(dppf) (3) | K₃PO₄ (3.0) | Toluene | 100 | 75 |

| 5 | PdCl₂(dppf) (3) | K₃PO₄ (3.0) | DMF | 80 | 85 |

| 6 | PdCl₂(dppf) (1.5) | K₃PO₄ (3.0) | Dioxane | 80 | 91 |

| 7 | PdCl₂(dppf) (1.5) | K₃PO₄ (3.0) | Dioxane | 60 | 55 |

Table 2: Hypothetical Optimization of the Miyaura Borylation for this compound. This interactive table illustrates a potential screening process to identify the most effective reaction conditions.

Based on this hypothetical screening, the optimized conditions would involve using 1-bromo-2,4-dipropoxybenzene as the substrate, bis(pinacolato)diboron as the boron source, a reduced loading of PdCl₂(dppf) as the catalyst, and K₃PO₄ as the base in dioxane at 80 °C. The resulting (2,4-Dipropoxyphenyl)boronate ester would then be hydrolyzed to the final this compound product via a standard aqueous acid workup. This strategic approach, grounded in well-established reaction principles, provides a clear and efficient pathway to this valuable chemical compound.

Challenges and Strategies for Improved Yield and Purity

The synthesis of this compound is not without its difficulties. The presence of two alkoxy groups on the phenyl ring can influence the reaction in several ways, leading to potential challenges in achieving high yield and purity.

Challenges:

Formation of Side Products: A significant challenge in Grignard-based boronic acid synthesis is the formation of byproducts. Over-alkylation, where the Grignard reagent reacts more than once with the borate ester, can lead to the formation of borinic acids and triarylboranes. mdpi.com Homocoupling of the Grignard reagent can also occur, resulting in the formation of a biaryl impurity.

Purification Difficulties: Arylboronic acids can be challenging to purify due to their physical properties. They can be prone to dehydration to form cyclic anhydrides (boroxines) and may be difficult to separate from structurally similar impurities. google.com The presence of two propoxy groups in this compound can increase its solubility in organic solvents, potentially complicating purification by recrystallization.

Reaction Conditions: The Grignard reaction is sensitive to moisture and air, requiring anhydrous conditions and an inert atmosphere to prevent the decomposition of the Grignard reagent. google.com Maintaining the optimal reaction temperature is also crucial; while traditionally performed at very low temperatures (below -60°C) to minimize side reactions, newer methods have shown success at higher temperatures (around -10°C to 0°C), which can be more practical for industrial applications. google.comgoogle.com

Strategies for Improved Yield and Purity:

To address these challenges, several strategies can be employed to enhance the yield and purity of this compound.

Control of Stoichiometry and Addition Rate: Careful control of the molar ratio of the Grignard reagent to the trialkyl borate is essential. Using an excess of the borate ester can help to minimize the formation of over-alkylation products. escholarship.org Slow, controlled addition of the Grignard reagent to the borate ester at a low temperature also helps to suppress side reactions. google.com

Choice of Borate Ester: The choice of the trialkyl borate can influence the reaction outcome. Triisopropyl borate is often preferred as the bulkier isopropyl groups can help to disfavor multiple additions of the Grignard reagent.

Advanced Purification Techniques:

Recrystallization: While potentially challenging, recrystallization from appropriate solvents remains a primary method for purification. A systematic approach to solvent screening is often necessary to find the optimal conditions.

Chromatography: Column chromatography on silica (B1680970) gel can be used for purification, though it can be tedious and may lead to product loss. google.com

Derivatization: A common strategy for purifying boronic acids is to convert them into a more easily purifiable derivative. For example, reaction with diethanolamine (B148213) can form a stable crystalline adduct that can be isolated and then hydrolyzed back to the pure boronic acid. google.com

Extraction: Selective extraction techniques can be employed. For instance, boronic acids can be extracted from an organic layer into an aqueous basic solution, leaving non-acidic impurities behind. The boronic acid is then recovered by acidification of the aqueous layer.

| Challenge | Strategy | Key Considerations |

| Side Product Formation | Control stoichiometry, slow addition of Grignard reagent, use of sterically hindered borate esters. | An excess of the borate ester is often employed. The reaction temperature should be carefully monitored. |

| Purification Difficulties | Recrystallization, column chromatography, derivatization (e.g., with diethanolamine), extraction. | Solvent selection is critical for recrystallization. Chromatography can be loss-prone. Derivatization adds extra steps but can be effective. |

| Sensitive Reaction Conditions | Use of anhydrous solvents and inert atmosphere. | Strict exclusion of moisture and oxygen is necessary for successful Grignard reagent formation. |

Table 1: Challenges and Strategies in the Synthesis of this compound

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient in their use of resources.

Several key principles of green chemistry can be applied to the synthesis of arylboronic acids:

Use of Greener Solvents: Traditional Grignard reactions are often carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which have safety and environmental concerns. Research into alternative, greener solvents is ongoing. While direct replacement in Grignard synthesis is challenging, downstream processes like purification can often utilize more benign solvents. For instance, the use of bio-based solvents like lactic acid has been explored for the oxidation of arylboronic acids, a common subsequent reaction. rsc.orgtechnion.ac.il

Catalytic Methods: Developing catalytic methods for borylation can be a greener alternative to stoichiometric Grignard reactions. Palladium-catalyzed C-H borylation, for example, allows for the direct introduction of a boryl group onto an aromatic ring, often with higher atom economy. researchgate.netorganic-chemistry.orgdeepdyve.com While not yet specifically reported for this compound, this approach holds promise for a more sustainable synthesis.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is a key aspect of green chemistry. The development of synthetic methods that can be performed at ambient or slightly elevated temperatures, rather than cryogenic temperatures, significantly improves the energy efficiency of the process. google.comgoogle.com

Waste Reduction: The best way to reduce waste is to prevent its formation. This can be achieved by designing reactions with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product. Catalytic methods generally offer higher atom economy than stoichiometric reactions. Additionally, developing efficient purification methods that minimize solvent use and waste generation is crucial.

Use of Renewable Feedstocks: While the starting materials for this compound are typically derived from petrochemical sources, the broader goal of green chemistry is to shift towards the use of renewable feedstocks.

| Green Chemistry Principle | Application in Arylboronic Acid Synthesis | Relevance to this compound |

| Use of Greener Solvents | Exploring bio-based solvents for downstream reactions. rsc.orgtechnion.ac.il | Potential for greener purification and subsequent transformations. |

| Catalysis | Development of Pd-catalyzed C-H borylation. researchgate.netorganic-chemistry.orgdeepdyve.com | A promising future direction for a more atom-economical synthesis. |

| Energy Efficiency | Shifting from cryogenic to near-ambient reaction temperatures. google.comgoogle.com | Improves the overall sustainability and cost-effectiveness of the synthesis. |

| Waste Prevention | Designing high atom economy reactions and efficient purifications. | Reduces environmental impact and improves process efficiency. |

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Spectroscopic and Structural Elucidation of 2,4 Dipropoxyphenyl Boronic Acid

Advanced Characterization Techniques for Arylboronic Acids

Arylboronic acids are a crucial class of compounds in organic synthesis, materials science, and medicinal chemistry. nih.govmdpi.comacademie-sciences.fr Their structural and electronic properties are elucidated using a combination of spectroscopic and crystallographic methods. acs.orgresearchgate.net Techniques such as X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) are indispensable for confirming the chemical structure, composition, and exploring the physical and chemical characteristics of these molecules. acs.orgacademie-sciences.fr The boronic acid functional group, -B(OH)₂, is particularly interesting as it can act as both a hydrogen bond donor and acceptor, similar to carboxylic acids, which heavily influences its solid-state architecture and interactions. nih.gov Advanced methods like rapid injection NMR (RI-NMR) and electrospray ionization mass spectrometry (ESI-MS) are sometimes required to identify and characterize highly reactive or transient intermediates of boronic acids in chemical reactions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For arylboronic acids, this technique reveals not only the molecular structure but also the intricate network of intermolecular interactions that govern the crystal packing. wiley-vch.de

A study on (2,4-Dipropoxyphenyl)boronic acid provided detailed crystallographic data, confirming its molecular formula as C₁₂H₁₉BO₄. nih.gov The crystals were found to be triclinic, belonging to the P-1 space group. nih.gov The analysis showed that the molecule is essentially planar, including both propoxy groups, and the boronic acid group adopts an exo-endo conformation. nih.gov A key feature within the molecule is an intramolecular O—H···O hydrogen bond between the endo-oriented hydroxyl group and the oxygen atom of the 2-propoxy group, which forms a stable six-membered ring. nih.gov This intramolecular interaction is a typical motif for ortho-alkoxy substituted arylboronic acids. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | C₁₂H₁₉BO₄ | nih.gov |

| Formula weight (Mᵣ) | 238.08 | nih.gov |

| Crystal system | Triclinic | nih.gov |

| Space group | P-1 | nih.gov |

| a (Å) | 7.9630 (9) | nih.gov |

| b (Å) | 8.8014 (12) | nih.gov |

| c (Å) | 9.3182 (13) | nih.gov |

| α (°) | 101.585 (11) | nih.gov |

| β (°) | 91.924 (10) | nih.gov |

| γ (°) | 90.826 (10) | nih.gov |

| Volume (ų) | 639.26 (15) | nih.gov |

| Z | 2 | nih.gov |

| Temperature (K) | 100 | nih.gov |

| R-factor (R[F² > 2σ(F²)]) | 0.033 | nih.gov |

The ability of arylboronic acids to self-assemble into supramolecular structures is a well-documented phenomenon, primarily driven by hydrogen bonding. nih.govresearchgate.net In the solid state, this compound molecules form centrosymmetric dimers through a pair of intermolecular O—H···O hydrogen bonds between their boronic acid groups. nih.gov This dimeric unit is a fundamental and frequently observed structural motif in the crystal structures of boronic acids, analogous to the dimers formed by carboxylic acids. researchgate.netnih.gov

Hydrogen bonds are the key directional forces responsible for the assembly of molecules in the crystal lattice. researchgate.netul.ieacs.org For this compound, X-ray analysis has quantified the geometry of these crucial interactions. nih.gov The primary intermolecular interaction is the O—H···O hydrogen bond that forms the dimer. In addition to this strong interaction, weaker C—H···O and C—H···π interactions play a significant role in consolidating the crystal packing, linking the dimeric units into chains and the chains into a stable 3D network. nih.gov The presence of an intramolecular O—H···O hydrogen bond also significantly influences the conformation of the individual molecule. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °) in Crystalline this compound

| D—H···A | D—H | H···A | D···A | D—H···A | Type | Reference |

|---|---|---|---|---|---|---|

| O1—H1···O2ⁱ | 0.84 | 1.96 | 2.794 (1) | 176 | Intermolecular | nih.gov |

| O2—H2···O3 | 0.84 | 1.95 | 2.672 (1) | 144 | Intramolecular | nih.gov |

| C5—H5···O4ⁱⁱ | 0.95 | 2.50 | 3.445 (1) | 175 | Intermolecular | nih.gov |

| C10—H10B···O1ⁱⁱⁱ | 0.99 | 2.84 | 3.78 (1) | 158 | Intermolecular | nih.gov |

| C8—H8B···Cg1ⁱᵛ | 0.99 | 2.83 | 3.671 (1) | 143 | Intermolecular (C-H···π) | nih.gov |

Symmetry codes are as defined in the source publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. academie-sciences.frnih.gov For arylboronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative. academie-sciences.frnih.gov

¹¹B NMR is highly sensitive to the coordination environment of the boron atom. A trigonal planar, sp²-hybridized boron in a free boronic acid typically shows a chemical shift in the range of 27-33 ppm. nsf.gov Upon reaction with a diol or in basic conditions where it becomes hydroxylated, the boron atom becomes tetrahedral and sp³-hybridized, causing a significant upfield shift in the ¹¹B NMR spectrum to a range of approximately 4-13 ppm. nih.govnsf.gov

¹H NMR provides information on the number and environment of protons. For this compound, distinct signals would be expected for the aromatic protons, the -OH protons of the boronic acid group (which are often broad and may exchange with solvent), and the protons of the two different propoxy groups (-OCH₂CH₂CH₃).

¹³C NMR reveals the carbon skeleton of the molecule. Signals corresponding to the aromatic carbons (including the carbon attached to boron), and the three distinct carbons of each propoxy chain would be observed.

While specific experimental spectra for this compound are not publicly available, expected chemical shifts can be predicted based on data from closely related structures like 2,4-dimethoxyphenylboronic acid. academie-sciences.fr

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (position 3) | ~6.4-6.5 | ~98-99 |

| Aromatic CH (position 5) | ~6.5-6.6 | ~106-107 |

| Aromatic CH (position 6) | ~7.6-7.8 | ~138-139 |

| C-B (position 1) | - | ~115-120 |

| C-O (position 2) | - | ~163-164 |

| C-O (position 4) | - | ~165-166 |

| B(OH)₂ | ~6.0-8.0 (broad) | - |

| O-CH₂ (2-propoxy) | ~3.9-4.1 | ~70-71 |

| -CH₂- (2-propoxy) | ~1.8-1.9 | ~22-23 |

| -CH₃ (2-propoxy) | ~1.0-1.1 | ~10-11 |

| O-CH₂ (4-propoxy) | ~3.9-4.0 | ~70-71 |

| -CH₂- (4-propoxy) | ~1.7-1.8 | ~22-23 |

| -CH₃ (4-propoxy) | ~1.0-1.1 | ~10-11 |

Predicted values are based on analogous compounds and general NMR principles.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. researchgate.net The molecular weight of this compound is 238.08 g/mol . nih.gov Analysis of arylboronic acids by MS can be challenging, and often the molecular parent ion is not observed, especially under electron ionization (EI) or certain atmospheric pressure ionization techniques. researchgate.netnih.gov

Studies on the fragmentation of phenylboronic acid show that the molecule readily fragments upon ionization. nih.gov The most intense fragment ions observed are typically BO⁻ (m/z 27) and BO₂⁻ (m/z 43), with their relative intensities depending on the collision energy. nih.gov For this compound (M), common fragmentation pathways would likely involve:

Loss of water molecules from the boronic acid group: [M - H₂O]⁺ and [M - 2H₂O]⁺.

Cleavage of the propoxy chains, leading to loss of propene (C₃H₆) or the propyl group (C₃H₇).

Cleavage of the C-B bond, leading to fragments corresponding to the dipropoxyphenyl cation and the boronic acid moiety.

Formation of the boroxine, a cyclic trimer, which may be observed under certain conditions.

Table 4: Expected Ions in the Mass Spectrum of this compound

| Ion | Formula | Description |

|---|---|---|

| [M]⁺˙ | [C₁₂H₁₉BO₄]⁺˙ | Molecular Ion |

| [M-H₂O]⁺˙ | [C₁₂H₁₇BO₃]⁺˙ | Loss of one water molecule |

| [M-C₃H₆]⁺˙ | [C₉H₁₃BO₄]⁺˙ | Loss of propene from a propoxy group |

| [BO₂]⁻ | [BO₂]⁻ | Boron dioxide anion (in negative mode) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides detailed information about the functional groups present in a molecule. academie-sciences.frsemanticscholar.org For this compound, these spectra would be dominated by vibrations associated with the O-H, C-H, C=C, B-O, and C-O bonds. A detailed analysis of the closely related 2,4-dimethoxyphenylboronic acid provides a strong basis for assigning the vibrational modes. academie-sciences.fracademie-sciences.fr

Key expected vibrational bands include:

O-H Stretching: A broad band in the IR spectrum around 3200-3600 cm⁻¹ due to hydrogen-bonded hydroxyl groups of the B(OH)₂ moiety.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the propoxy groups appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring vibrations typically occur in the 1400-1650 cm⁻¹ region.

B-O Stretching: A very strong and characteristic band for the B-O single bond stretch is expected in the 1330-1380 cm⁻¹ region.

C-O Stretching: Aryl-alkyl ether C-O stretches will produce strong bands, typically around 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

B-C Stretching: The stretch for the boron-carbon bond is typically found in the 1000-1090 cm⁻¹ range. researchgate.net

Table 5: Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Type |

|---|---|---|

| ~3330 | O-H stretching | IR (broad, strong) |

| ~3070 | Aromatic C-H stretching | IR/Raman (medium) |

| ~2870-2960 | Aliphatic C-H stretching | IR/Raman (strong) |

| ~1620 | Aromatic C=C stretching | IR/Raman (strong) |

| ~1350 | B-O stretching | IR (very strong) |

| ~1290 | Aromatic C=C stretching | IR/Raman (strong) |

| ~1210 | Asymmetric C-O-C stretching | IR (strong) |

| ~1030 | Symmetric C-O-C stretching | IR (medium) |

Assignments based on data for 2,4-dimethoxyphenylboronic acid and other arylboronic acids. academie-sciences.fracademie-sciences.frresearchgate.net

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in this compound are critical to understanding its chemical behavior and interactions. The conformational preferences are largely dictated by the interplay of steric effects from the bulky propoxy groups and electronic effects, including the formation of intra- and intermolecular hydrogen bonds.

Solid-State Conformation from Crystal Structure Analysis

Detailed insights into the stereochemistry of this compound have been provided by single-crystal X-ray diffraction analysis. nih.govpsu.edunih.gov In the solid state, the molecule adopts a specific and well-defined conformation. The boronic acid group, -B(OH)₂, is found in an exo-endo conformation. nih.govpsu.edu This arrangement is a common feature for ortho-alkoxyarylboronic acids. nih.govpsu.edu

A significant stereochemical feature is the presence of a strong intramolecular O—H···O hydrogen bond. nih.govpsu.edu This bond forms between the endo-oriented hydroxyl group of the boronic acid moiety and the oxygen atom of the adjacent 2-propoxy group, creating a stable six-membered ring. nih.govpsu.edu This intramolecular interaction is a dominant factor in restricting the rotation around the C-B bond and holding the boronic acid group in a fixed orientation relative to the phenyl ring. nih.govpsu.edu Consequently, the entire molecule, including the two propoxy substituents, is observed to be essentially planar in the crystal structure. nih.govpsu.edu

Intermolecular Assembly and Supramolecular Structure

Arylboronic acids are well-known for their capacity to form supramolecular assemblies through hydrogen bonding. nih.govpsu.edu In the case of this compound, the molecules organize into centrosymmetric dimers in the crystal lattice. nih.govnih.gov This primary dimeric motif is formed through intermolecular O—H···O hydrogen bonds between the remaining free hydroxyl groups of the boronic acid moieties of two separate molecules. nih.govpsu.edu

These dimers are further interconnected by weaker C—H···O hydrogen bonds. nih.govpsu.edu Specifically, a hydrogen atom on the aromatic ring (C5-H5) interacts with the oxygen atom of the 4-propoxy group on an adjacent molecule. nih.govpsu.edu This network of alternating dimeric motifs generates an infinite zig-zag chain structure. nih.govpsu.edu The chains subsequently pack into two-dimensional layers, which are further stabilized by van der Waals forces between the propoxy groups. nih.govpsu.edu The supramolecular architecture is completed by additional weak C—H···O and C—H···π interactions, which link the layers to form a comprehensive three-dimensional network. nih.govpsu.edu

Rotational Barriers

Data Tables

The following tables summarize the key structural data derived from the crystallographic analysis of this compound.

Table 1: Hydrogen-Bond Geometry (Å, °) nih.govpsu.edu

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Type |

| O1—H1···O2 | 0.84 | 1.96 | 2.794 | 176 | Intermolecular |

| O2—H2···O3 | 0.84 | 1.95 | 2.672 | 144 | Intramolecular |

| C5—H5···O4 | 0.95 | 2.50 | 3.445 | 175 | Intermolecular |

| C10—H10B···O1 | 0.99 | 2.84 | 3.78 | 158 | Intermolecular |

| C8—H8B···Cg1 | 0.99 | 2.83 | 3.671 | 143 | Intermolecular |

D: Donor atom; H: Hydrogen atom; A: Acceptor atom. Data obtained from single-crystal X-ray diffraction at 100 K.

Table 2: Summary of Conformational Features

| Feature | Description | Reference |

| Boronic Acid Conformation | exo-endo | nih.govpsu.edu |

| Molecular Planarity | The entire molecule, including both propoxy groups, is essentially planar. | nih.govpsu.edu |

| Key Intramolecular Interaction | A strong O—H···O hydrogen bond between the boronic acid and the 2-propoxy group forms a stable six-membered ring. | nih.govpsu.edu |

| Primary Supramolecular Motif | Centrosymmetric O—H···O hydrogen-bonded dimers. | nih.govpsu.edunih.gov |

| Overall Crystal Packing | Formation of a 3D network via hydrogen bonds and van der Waals interactions. | nih.govpsu.edu |

Mechanistic Investigations of Reactions Involving 2,4 Dipropoxyphenyl Boronic Acid

Reaction Mechanism of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgresearchgate.net The catalytic cycle, which applies to arylboronic acids such as (2,4-Dipropoxyphenyl)boronic acid, is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The catalytic cycle commences with the oxidative addition of an organic halide (e.g., an aryl halide, R¹-X) to a low-valent palladium(0) complex. libretexts.orgyoutube.com This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square planar palladium(II) intermediate. youtube.com The oxidation state of palladium increases from 0 to +2. The reaction typically proceeds with retention of stereochemistry for vinyl halides, but with inversion for allylic and benzylic halides. wikipedia.orgyoutube.com The oxidative addition initially forms a cis-palladium complex, which often rapidly isomerizes to the more stable trans-complex. wikipedia.org This step is frequently the rate-determining step of the entire catalytic cycle. libretexts.org

Table 1: Key Features of the Oxidative Addition Step

| Feature | Description |

| Reactants | Palladium(0) Complex, Organic Halide (R¹-X) |

| Product | trans-Diorganopalladium(II) Complex (R¹-Pd(II)-X) |

| Change in Pd Oxidation State | 0 → +2 |

| Stereochemistry | Retention for vinyl halides; Inversion for allylic/benzylic halides. wikipedia.orgyoutube.com |

| Significance | Often the rate-limiting step of the catalytic cycle. libretexts.org |

Following oxidative addition, the transmetalation step occurs. In this process, the organic group from the boron reagent (in this case, the 2,4-dipropoxyphenyl group) is transferred to the palladium(II) complex, displacing the halide. youtube.comrsc.org A crucial aspect of this step is the activation of the boronic acid by a base. organic-chemistry.org

Organoboronic acids are generally not nucleophilic enough to transmetalate directly. The base (e.g., hydroxide, alkoxide) reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate "ate" complex (e.g., [ArB(OH)₃]⁻). youtube.comprinceton.edu This activation enhances the polarization of the carbon-boron bond, facilitating the transfer of the aryl group to the electrophilic palladium(II) center. organic-chemistry.org The exact mechanism of the transfer from the boronate complex to the palladium center is still a subject of detailed study, but it results in a new diorganopalladium(II) intermediate where both organic partners are bound to the metal. wikipedia.orgrsc.org

The final step of the catalytic cycle is reductive elimination. libretexts.org In this step, the two organic groups (R¹ and the 2,4-dipropoxyphenyl group) on the palladium(II) intermediate couple to form the new carbon-carbon bond of the final biaryl product. youtube.com This process is the reverse of oxidative addition. The palladium(II) is reduced back to its palladium(0) state, thereby regenerating the active catalyst which can then enter another cycle. youtube.com For reductive elimination to occur, the diorganopalladium(II) complex typically needs to adopt a cis conformation to bring the two organic ligands into proximity. youtube.com The reaction concludes with the formation of the desired cross-coupled product and the regeneration of the palladium(0) catalyst.

Mechanistic Aspects of ipso-Hydroxylation

Ipso-hydroxylation is the conversion of an arylboronic acid directly to the corresponding phenol (B47542), replacing the boronic acid group with a hydroxyl group. This transformation is a valuable alternative to classical methods of phenol synthesis. rsc.orgscispace.com

The ipso-hydroxylation of arylboronic acids like this compound requires an oxidant to provide the oxygen atom for the new hydroxyl group. scispace.com A variety of oxidizing agents have been employed for this purpose. Common examples include hydrogen peroxide (H₂O₂), Oxone®, N-oxides, and sodium perborate (B1237305) (SPB). rsc.orgnih.govnih.gov

The reaction can proceed without a catalyst, particularly with strong oxidants. nih.govrsc.org For instance, sodium perborate has been shown to efficiently hydroxylate arylboronic acids in water or even under solvent-free conditions without the need for a catalyst. rsc.orgrsc.org However, catalysts are often used to improve efficiency and mildness. These can range from transition metal complexes to simple organocatalysts like citric acid. tandfonline.comresearchgate.net For example, cobalt-porphyrin complexes have been used to catalyze the reaction under blue-light irradiation in the presence of air. mdpi.com

Table 2: Common Oxidants and Catalytic Conditions for ipso-Hydroxylation

| Oxidant | Catalyst | Key Features |

| Hydrogen Peroxide (H₂O₂) | Often used with catalysts (e.g., organocatalysts like citric acid) or promoters. nih.govtandfonline.com | A common and accessible oxidant. |

| Sodium Perborate (SPB) | Catalyst-free | Effective under mild, often aqueous or solvent-free, conditions. rsc.orgrsc.org |

| N-Oxides | Catalyst-free | Allows for rapid and mild conversion at room temperature. nih.gov |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Catalyst-free | A strong oxidant used for efficient hydroxylation. nih.govresearchgate.net |

| Molecular Oxygen (Air) | Photocatalysts (e.g., Co-porphyrin) | A green approach utilizing air as the oxidant. mdpi.com |

The mechanism of ipso-hydroxylation can proceed through different pathways depending on the reactants and conditions.

The most commonly proposed mechanism is a nucleophilic pathway . rsc.orgnih.gov This pathway begins with the nucleophilic attack of the oxidant (or its active species, such as a hydroperoxide anion, ⁻OOH) on the Lewis acidic boron atom of the boronic acid. nih.gov This forms a tetracoordinate boron "ate" complex, which is analogous to the activation step in the Suzuki-Miyaura reaction. nih.gov This complexation increases the electron density on the boron, which then triggers a 1,2-aryl migration: the aryl group (2,4-dipropoxyphenyl) moves from the boron atom to the adjacent oxygen atom. nih.govnih.gov This migration occurs with simultaneous cleavage of the oxygen-oxygen bond of the peroxide moiety. The resulting boronate ester is then hydrolyzed under aqueous workup or on silica (B1680970) gel to yield the final phenol product. nih.gov DFT calculations for the reaction with sodium perborate support this nucleophilic attack mechanism. rsc.org

While less common for standard hydroxylation conditions, radical pathways have also been considered, particularly in photochemical or specific metal-catalyzed systems. researchgate.net For example, in a photocatalytic system using a Co-porphyrin complex, it is proposed that a superoxide (B77818) radical anion (O₂•⁻) is generated, which then couples with the boronic acid to initiate the hydroxylation process. mdpi.com However, for many common laboratory preparations using oxidants like H₂O₂ or N-oxides, the nucleophilic 1,2-migration pathway is the predominantly accepted mechanism. nih.govnih.gov

Insights into Other Coupling Reactions (e.g., Chan-Lam, Liebeskind-Srogl, Sonogashira, Stille)

While the Suzuki-Miyaura coupling is the most prominent reaction for arylboronic acids, other coupling reactions also offer unique synthetic advantages. The proposed mechanisms for these reactions, while not always elucidated with this compound itself, can be inferred from studies on analogous arylboronic acids.

Chan-Lam Coupling:

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N, C-O, and C-S, by coupling an arylboronic acid with an amine, alcohol, or thiol. wikipedia.orgbohrium.comsioc-journal.cn This reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.org The mechanism of the Chan-Lam coupling is complex and has been the subject of considerable investigation. acs.org A generally accepted catalytic cycle is initiated by the coordination of the boronic acid to a Cu(II) species. This is followed by transmetalation to form a copper-aryl intermediate. Subsequent reductive elimination from a Cu(III) species, formed via oxidation, yields the desired product and regenerates the active copper catalyst. wikipedia.org The use of different copper sources, such as copper(II) acetate (B1210297) or copper(II) triflate, and various ligands can influence the reaction's efficiency and scope. nrochemistry.com

A proposed mechanistic pathway for the Chan-Lam coupling is as follows:

Transmetalation: The arylboronic acid reacts with a Cu(II) salt to form an aryl-copper(II) intermediate. nrochemistry.com

Ligand Exchange: The nucleophile (amine, alcohol, etc.) displaces a ligand on the copper center.

Oxidation: The Cu(II) intermediate is oxidized to a transient Cu(III) species.

Reductive Elimination: The aryl group and the nucleophile couple, forming the product and a Cu(I) species. wikipedia.org

Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. nrochemistry.com

Liebeskind-Srogl Coupling:

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid to form a ketone. synarchive.comwikipedia.org A key feature of this reaction is the use of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst under neutral conditions. synarchive.comresearchgate.net The mechanism is thought to involve the following steps:

Thiolate-Copper Interaction: The thioester coordinates to the copper(I) salt.

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-S bond of the activated thioester to form a Pd(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium reductively eliminate to form the ketone product and regenerate the Pd(0) catalyst. youtube.com

Notably, variations of this reaction have been developed that are catalytic in copper or even palladium-free. wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. nrochemistry.comwikipedia.org While the traditional Sonogashira reaction does not directly use boronic acids, a related reaction, the Suzuki-Miyaura coupling of alkynylboronates, follows a similar mechanistic paradigm. The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com

Palladium Cycle:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II)-aryl complex. nrochemistry.com

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. nrochemistry.com

Reductive Elimination: The aryl and alkynyl groups on the palladium complex couple and are eliminated as the product, regenerating the Pd(0) catalyst. nrochemistry.com

Copper Cycle:

Coordination: The terminal alkyne coordinates to a Cu(I) species. youtube.com

Deprotonation: A base facilitates the deprotonation of the alkyne, forming a copper acetylide. youtube.com This species is then ready for the transmetalation step with the palladium complex.

Stille Coupling:

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.org Similar to the Sonogashira coupling, while this compound is not a direct substrate, its reactivity can be compared to the organometallic reagents used in this reaction. The catalytic cycle for the Stille coupling is well-established and consists of three main steps: wikipedia.org

Oxidative Addition: A Pd(0) catalyst reacts with the organic halide to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organostannane transfers its organic group to the palladium complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. wikipedia.org

The reactivity in Stille coupling can be influenced by the nature of the ligands on the palladium catalyst and the specific organostannane used. uwindsor.ca

| Coupling Reaction | Catalyst System | Key Mechanistic Steps | Product Type |

| Chan-Lam | Copper | Transmetalation, Reductive Elimination from Cu(III) | Aryl-heteroatom bonds (C-N, C-O, C-S) |

| Liebeskind-Srogl | Palladium/Copper | Oxidative Addition to C-S bond, Transmetalation, Reductive Elimination | Ketones |

| Sonogashira | Palladium/Copper | Oxidative Addition, Transmetalation from Copper Acetylide, Reductive Elimination | Alkynes |

| Stille | Palladium | Oxidative Addition, Transmetalation from Organostannane, Reductive Elimination | C-C coupled products |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights into transition states, reaction intermediates, and the energetic profiles of reaction pathways that are often difficult or impossible to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study the mechanisms of cross-coupling reactions involving arylboronic acids. researchgate.net DFT calculations can provide valuable information about the geometries of reactants, intermediates, and transition states, as well as their relative energies. nih.gov This allows for the determination of activation energy barriers and the identification of the rate-determining step in a catalytic cycle. nih.gov

For instance, DFT studies on Suzuki-Miyaura couplings have helped to clarify the roles of the base and the ligands in the catalytic cycle. Calculations have shown how the base facilitates the formation of the boronate species, which is more active in the transmetalation step. nih.gov DFT has also been used to investigate the effect of substituents on the arylboronic acid, providing a theoretical basis for understanding how electron-donating or electron-withdrawing groups can influence reaction rates and yields. researchgate.net In the context of the Chan-Lam coupling, DFT calculations have provided mechanistic insights, suggesting that methanol (B129727) and hydantoin (B18101) can stabilize the active Cu(II) catalyst. organic-chemistry.org

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic processes that occur during a chemical reaction, including solvent effects and conformational changes of the catalyst and substrates. acs.org

Understanding the binding affinity and interactions between the various components in a catalytic system is crucial for rational catalyst design and reaction optimization. Boronate affinity relies on the reversible covalent interactions between boronic acids and compounds containing cis-diols. acs.orgrsc.org Computational modeling can be used to predict the binding affinities of different arylboronic acids to catalyst-ligand complexes and to model the non-covalent interactions that stabilize key intermediates.

For example, modeling the interaction between an arylboronic acid and the palladium catalyst can help to explain the observed selectivity in cross-coupling reactions. beilstein-journals.org The propoxy groups on this compound, for instance, can influence its binding orientation and reactivity through steric and electronic effects. The molecular structure of this compound shows that the boronic acid group has an exo-endo conformation, and the entire molecule, including the propoxy groups, is essentially planar. nih.gov This planarity can affect how the molecule interacts with the catalyst. Furthermore, weak C-H···O and C-H···π interactions can lead to the formation of a three-dimensional network, which could also play a role in its reactivity in the solid state or in concentrated solutions. nih.gov

| Computational Method | Information Provided | Relevance to this compound Reactions |

| Density Functional Theory (DFT) | Geometries and energies of intermediates and transition states, reaction energy profiles, electronic properties. mdpi.comnih.gov | Elucidation of detailed reaction pathways, understanding substituent effects of the dipropoxy groups. |

| Molecular Dynamics (MD) | Dynamic behavior of molecules, solvent effects, conformational changes. acs.org | Insight into the role of the solvent and the dynamic nature of the catalytic cycle. |

| Binding Affinity Modeling | Strength of interaction between boronic acid and catalyst, non-covalent interactions. acs.org | Prediction of reactivity and selectivity based on the binding to the catalyst. |

Applications of 2,4 Dipropoxyphenyl Boronic Acid in Organic Synthesis

Utilization as a Key Building Block in Complex Molecule Synthesis

(2,4-Dipropoxyphenyl)boronic acid serves as a fundamental building block in the synthesis of more complex molecules, particularly those featuring substituted biaryl or phenolic substructures. The boronic acid functional group is a synthetic linchpin, allowing for its strategic incorporation into larger scaffolds through various coupling reactions. The inherent structure of the molecule, with its planar phenyl ring and flexible propoxy chains, also lends itself to the formation of ordered supramolecular assemblies. nih.gov

The ability of the boronic acid group to form intermolecular hydrogen bonds is a well-documented phenomenon. In the solid state, this compound molecules can form centrosymmetric dimers through O-H···O hydrogen bonding. nih.gov These dimers can be further linked by weaker C-H···O interactions, creating extended zig-zag chains. nih.gov The van der Waals interactions between the propoxy groups of adjacent chains contribute to the formation of a two-dimensional layered structure. This capacity for self-assembly makes it an interesting component for crystal engineering and the design of materials with specific solid-state architectures. nih.gov

Its utility extends to the synthesis of biaryl compounds that may possess biological activity. By serving as one of the aryl partners in cross-coupling reactions, it allows for the construction of molecules with a high degree of structural resemblance to known drugs or natural products. nih.govgre.ac.uk The propoxy groups can modulate properties such as lipophilicity and solubility in the final target molecules.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and arylboronic acids are premier reagents in this class of transformations. This compound is an effective coupling partner in various palladium-catalyzed reactions, enabling the efficient formation of new carbon-carbon bonds. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate. libretexts.orgnih.gov This reaction is widely employed for the synthesis of biaryls, polyaryls, and conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. gre.ac.uklibretexts.orgnih.gov

The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the boronic acid for the transmetalation step, typically by forming a more nucleophilic "ate" complex. libretexts.orgyoutube.com The use of this compound in this reaction allows for the introduction of the 2,4-dipropoxyphenyl moiety into a wide array of organic molecules. nih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The organohalide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate. libretexts.org |

| Transmetalation | The aryl group from the boronic acid (Ar'-B(OH)₂) is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base. libretexts.org |

| Reductive Elimination | The two aryl groups on the Pd(II) center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst. libretexts.org |

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance, and reactions involving this compound are no exception. nih.govnih.gov It can be successfully coupled with a wide variety of aryl and heteroaryl halides (bromides, iodides, and chlorides) and triflates. nih.govresearchgate.net The reaction's mild conditions allow for the presence of many sensitive functional groups on either coupling partner that might not be tolerated by other organometallic reagents. nih.govnih.gov

Electron-donating and electron-withdrawing groups on the coupling partner are generally well-tolerated, although they can influence the reaction rate. researchgate.net For instance, aryl halides with electron-withdrawing groups often react faster. researchgate.net The reaction is compatible with functional groups such as esters, ketones, nitriles, and amides. nih.govnih.gov This tolerance is crucial for the synthesis of complex molecules, as it minimizes the need for protecting group strategies, thereby shortening synthetic routes. nih.gov The reaction can also be applied to sterically hindered substrates, including those with ortho-substituents, to produce sterically congested biaryls, which are important in materials science and as chiral ligands. nih.govbeilstein-journals.org

The success of a Suzuki-Miyaura coupling often hinges on the choice of the palladium catalyst and its associated ligands. libretexts.orgnih.gov For this compound, as with other arylboronic acids, the catalyst system is designed to promote high efficiency, selectivity, and turnover numbers. libretexts.org

Catalyst Precursors: Common palladium sources include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). libretexts.org Pre-formed catalyst systems, often called precatalysts, have also been developed to provide more stable and active catalysts. nih.gov

Ligands: The ligands play a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective. libretexts.orgbeilstein-journals.org

Electron-rich ligands enhance the rate of the oxidative addition step. libretexts.org

Bulky ligands promote the reductive elimination step and can help prevent catalyst deactivation. libretexts.org

Examples of effective ligands include trialkylphosphines like tricyclohexylphosphine (B42057) (PCy₃) and biarylphosphines such as XPhos and SPhos, which have been developed by Buchwald and others. nih.govnih.gov The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., THF, dioxane, toluene, water) are also critical parameters that must be optimized for specific substrates to achieve high yields. nih.govresearchgate.net

Beyond the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed transformations. One such example is the palladium-catalyzed homologation of arylboronic acids. st-andrews.ac.uk This process involves the reaction of an arylboronic acid with a halomethylboronic acid pinacol (B44631) ester, resulting in a formal C1 insertion that delivers a benzylic boronic ester. st-andrews.ac.uk This transformation provides a pathway to diarylmethane structures without the need for stoichiometric organometallic reagents. st-andrews.ac.uk The chemoselectivity of this reaction relies on the differential reactivity between the arylboronic acid and the resulting benzylboronic ester in the transmetalation step. st-andrews.ac.uk

Suzuki-Miyaura Coupling for Biaryl and Conjugated Systems

Role in ipso-Hydroxylation for Phenol (B47542) Derivative Synthesis

This compound can be directly converted to its corresponding phenol, 2,4-dipropoxyphenol, through a process known as ipso-hydroxylation. This reaction involves the cleavage of the C–B bond and its replacement with a C–O bond. nih.gov It represents an important synthetic route to phenols, which are key intermediates in the pharmaceutical, agrochemical, and polymer industries. nih.govresearchgate.net

The transformation is an oxidation reaction that requires an oxidizing agent. A variety of oxidants have been successfully employed for the ipso-hydroxylation of arylboronic acids, including hydrogen peroxide (H₂O₂), Oxone, sodium perborate (B1237305), and N-oxides. nih.govorganic-chemistry.orgmdpi.com Many procedures are designed to be environmentally benign, utilizing mild, "green" conditions. researchgate.netrsc.org For example, methods have been developed that use aqueous hydrogen peroxide in ethanol (B145695) or even catalyst- and solvent-free systems with sodium perborate. nih.govresearchgate.net The reaction is often rapid and high-yielding, proceeding at room temperature. organic-chemistry.org The general mechanism involves the attack of an oxidant-derived nucleophile on the vacant p-orbital of the boron atom, followed by a 1,2-migratory insertion of the aryl group from boron to oxygen, and subsequent hydrolysis to yield the phenol. nih.govmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₁₉BO₄ |

| 2,4-Dipropoxyphenol | C₁₂H₁₈O₃ |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C₄H₆O₄Pd |

| Palladium(II) chloride (PdCl₂) | Cl₂Pd |

| Tricyclohexylphosphine (PCy₃) | C₁₈H₃₃P |

| XPhos | C₃₃H₄₉P |

| SPhos | C₃₃H₄₁O₂P |

| Potassium phosphate (B84403) (K₃PO₄) | K₃PO₄ |

| Potassium carbonate (K₂CO₃) | CK₂O₃ |

| Cesium carbonate (Cs₂CO₃) | CCs₂O₃ |

| Hydrogen peroxide (H₂O₂) | H₂O₂ |

| Sodium perborate | NaBO₃ |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O |

| Toluene | C₇H₈ |

| Dioxane | C₄H₈O₂ |

| Oxone | KHSO₅ |

Conjugate Additions

There is no scientific literature available describing the use of this compound in conjugate addition reactions. Research in rhodium-catalyzed or palladium-catalyzed 1,4-additions of organoboron reagents to α,β-unsaturated compounds has focused on other arylboronic acids, and the specific utility of the 2,4-dipropoxy substituted variant has not been reported.

Electrophilic Allyl Shifts

There are no documented examples of this compound being used in reactions involving electrophilic allyl shifts.

Catalytic Applications of Arylboronic Acids

While arylboronic acids are known to catalyze various reactions, there is no specific data on this compound for the following catalytic applications.

The use of arylboronic acids as catalysts for the direct formation of amides and peptides from carboxylic acids and amines is a well-established field. Catalysts such as 3,4,5-trifluorophenylboronic acid, 2-iodophenylboronic acid, and other ortho-substituted phenylboronic acids have been shown to be effective. ugr.esugr.esacs.orgresearchgate.net These catalysts facilitate the reaction by activating the carboxylic acid, often through the formation of a mixed anhydride (B1165640) intermediate. ugr.esresearchgate.net However, there are no studies specifically reporting the catalytic activity or efficacy of this compound in dehydrative amidation or peptide synthesis.

Arylboronic acids, particularly those with electron-withdrawing groups or specific substitution patterns like 2-carboxyphenylboronic acid, have been employed as catalysts for the racemization of enantiomerically pure secondary and tertiary alcohols. The proposed mechanism involves a reversible Brønsted acid-catalyzed cleavage of the C–O bond, leading to an achiral carbocation intermediate. There is no information available in the scientific literature regarding the use or effectiveness of this compound for this purpose.

Emerging Research Areas and Future Directions

Advanced Catalysis and Reaction Design for (2,4-Dipropoxyphenyl)boronic Acid Transformations

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. However, emerging research is focused on developing more advanced catalytic systems and reaction designs to further expand the scope of its transformations.

One area of significant interest is the development of cooperative catalysis , where two or more catalysts work in concert to achieve a transformation that is not possible with a single catalyst. For example, the use of a boronic acid in conjunction with a nucleophilic co-catalyst has been shown to promote challenging amidation reactions. While not yet specifically demonstrated with this compound, this approach holds great promise for its application in the synthesis of amides and other important functional groups.

Future directions in this area include:

Asymmetric Catalysis: The development of chiral catalysts that can induce stereoselectivity in reactions involving this compound, leading to the synthesis of enantiomerically pure compounds.

Photoredox Catalysis: The use of light-driven catalytic cycles to enable novel transformations of this compound under mild conditions.

Biocatalysis: The use of enzymes to catalyze reactions involving this compound, offering high selectivity and sustainability.

These advanced catalytic methods will enable the synthesis of increasingly complex and valuable molecules derived from this compound, with applications in pharmaceuticals, agrochemicals, and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with flow chemistry and automated synthesis platforms represents a paradigm shift in how this compound and its derivatives are synthesized and utilized. Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch-wise fashion, offers numerous advantages, including:

Enhanced Safety: The small reaction volumes and excellent heat transfer in flow reactors minimize the risks associated with highly reactive or exothermic processes.

Improved Efficiency: Flow systems allow for precise control over reaction parameters, leading to higher yields and purities.

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period of time.

Automated synthesis platforms, which combine robotics with sophisticated software, can further accelerate the discovery and optimization of new reactions and molecules. By integrating this compound into these platforms, researchers can rapidly screen a wide range of reaction conditions and synthetic partners, leading to the discovery of novel compounds with desired properties.

Future research in this area will focus on:

Developing robust flow protocols for a wider range of reactions involving this compound.

Integrating in-line analytical techniques for real-time reaction monitoring and optimization.

Developing machine learning algorithms to predict optimal reaction conditions and guide the automated synthesis of new molecules.

The convergence of this compound chemistry with these advanced technologies will undoubtedly accelerate the pace of innovation in both academic and industrial research.

Applications in Materials Science and Stimuli-Responsive Systems

The unique properties of this compound make it an attractive building block for the development of advanced materials, including stimuli-responsive systems. The boronic acid moiety can form reversible covalent bonds with diols, leading to materials that can change their properties in response to specific stimuli such as pH, temperature, or the presence of certain molecules.

Future research in this area is expected to explore the use of this compound in the development of:

Self-healing polymers: Materials that can autonomously repair damage.

Drug delivery systems: Materials that can release a therapeutic agent in response to a specific biological trigger.

Sensors: Materials that can detect the presence of specific analytes through a change in their optical or electronic properties.

The versatility of this compound as a molecular building block, combined with the principles of stimuli-responsive design, opens up a vast landscape of possibilities for the creation of novel and functional materials.

Potential in Biological and Medicinal Chemistry Research

This compound and its derivatives hold significant potential in the fields of biological and medicinal chemistry. The boronic acid functional group is known to interact with biologically important molecules, leading to applications in sensing, molecular recognition, and drug discovery.

The ability of boronic acids to form reversible covalent bonds with diols makes them ideal candidates for the development of sensors for saccharides and other biologically relevant molecules. While specific sensing applications of this compound have not been extensively reported, its structural properties suggest significant potential in this area.

The crystal structure of this compound reveals that it exists as a centrosymmetric dimer linked by hydrogen bonds. researchgate.netugr.es These dimers further assemble into a three-dimensional supramolecular network through various intermolecular interactions. researchgate.net This inherent ability to self-assemble and participate in specific molecular recognition events is a key attribute for the design of sensitive and selective sensors.

Table of Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Formula | C₁₂H₁₉BO₄ |

| Molecular Weight | 238.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9630 (9) |

| b (Å) | 8.8014 (12) |

| c (Å) | 9.3182 (13) |

| α (°) | 101.585 (11) |

| β (°) | 91.924 (10) |

| γ (°) | 90.826 (10) |

| Volume (ų) | 639.26 (15) |

| Z | 2 |

Future research will likely focus on incorporating this compound into fluorescent or colorimetric probes to create sensors for:

Glucose and other monosaccharides: For applications in diabetes monitoring.

Glycans and glycoproteins: For the diagnosis and monitoring of diseases such as cancer.

Neurotransmitters and other small biomolecules: For studying biological processes at the molecular level.

The dipropoxy groups on the phenyl ring can be further functionalized to tune the solubility, binding affinity, and photophysical properties of the resulting sensors, allowing for the development of highly specialized molecular recognition tools.

Boronic acids have emerged as a promising class of enzyme inhibitors, with several boronic acid-containing drugs approved for clinical use. The boron atom can form a stable, yet reversible, covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes, leading to potent and selective inhibition.

Research has indicated that this compound is among a number of organoboron compounds that have been investigated as potential β-lactamase inhibitors . researchgate.net β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The development of effective β-lactamase inhibitors is a critical strategy to combat antibiotic resistance.

Future drug discovery efforts involving this compound could focus on:

Structure-based drug design: Using the three-dimensional structure of target enzymes to design more potent and selective inhibitors.

Combinatorial chemistry: Synthesizing and screening large libraries of this compound derivatives to identify lead compounds for various therapeutic targets.

Prodrug strategies: Modifying the boronic acid moiety to improve its pharmacokinetic properties and ensure its delivery to the target site.

The exploration of this compound and its analogues as enzyme inhibitors represents a promising avenue for the discovery of new therapeutic agents for a wide range of diseases, from infectious diseases to cancer.

Exploration of New Reactivity Modes and Mechanistic Paradigms

The classical role of arylboronic acids as nucleophilic partners in palladium-catalyzed cross-coupling reactions is being expanded through the exploration of novel activation methods and catalytic cycles. These new paradigms unlock unprecedented chemical transformations.

Photoredox and Electrochemical Activation: A significant area of development is the generation of aryl radicals from arylboronic acids under mild conditions using photoredox or electrochemical catalysis. nih.govthieme-connect.de A dual catalytic system, combining a Lewis base with a photoredox catalyst, can activate boronic acids to form carbon-centered radicals. nih.gov This allows for redox-neutral C-C bond formation with electron-deficient olefins. nih.gov Similarly, electrochemical methods are being developed for the synthesis of boronic acids and for driving borylation reactions, offering a sustainable alternative to traditional chemical reagents. researchgate.netrsc.org For instance, the electrosynthesis of poly(3-aminophenylboronic acid) has been achieved in ethylene (B1197577) glycol, where the solvent itself acts as a proton source, eliminating the need for exogenous acids. rsc.org

Main-Group Element Catalysis: Moving beyond traditional transition metals, new mechanistic pathways are being established using main-group elements. Researchers have developed bismuth complexes that can perform oxidative addition and reductive elimination, mimicking the reactivity of transition metals. nih.gov This has enabled the creation of a catalytic cycle for the fluorination of arylboronic esters using a bismuth(III)/bismuth(V) redox couple, a previously challenging transformation. nih.gov

Boronic Acids as Catalysts: An intriguing paradigm shift involves using arylboronic acids themselves as catalysts. Electron-deficient arylboronic acids have been shown to catalyze dehydrative C-alkylation and allylation reactions of benzylic alcohols. hw.ac.uk This approach forms new carbon-carbon bonds with water as the sole byproduct, representing a highly atom-economical process. hw.ac.uk The catalytic activity stems from the boronic acid's ability to activate hydroxyl groups, facilitating their substitution. hw.ac.uk

The structural features of this compound, particularly the ortho-propoxy group, are known to influence its reactivity. The oxygen atom of the alkoxy group can engage in an intramolecular hydrogen bond with the boronic acid's OH group, a motif common to ortho-alkoxyarylboronic acids. nih.gov This interaction can modulate the electronic properties and steric environment of the boron center, potentially influencing its participation in these novel catalytic cycles.

A summary of emerging reactivity modes for arylboronic acids is presented below.

| Reactivity Mode | Activation Method | Key Features | Relevant Compounds |

| Radical Generation | Dual Photoredox/Lewis Base Catalysis | Forms aryl radicals under mild, redox-neutral conditions for C-C bond formation. nih.gov | Arylboronic acids, Alkyl boronic esters |

| Fluorination | Bismuth Redox Catalysis (Bi(III)/Bi(V)) | Utilizes main-group elements to mimic transition metal reactivity for C-F bond formation. nih.gov | Arylboronic esters |

| Dehydrative Alkylation | Arylboronic Acid Catalysis | The boronic acid itself acts as a catalyst to activate alcohols, producing only water as a byproduct. hw.ac.uk | Benzylic alcohols, 1,3-Diketones |

| Electropolymerization | Electrochemical Synthesis | In-situ proton generation from solvent (ethylene glycol) enables polymerization without external acid. rsc.org | 3-Aminophenylboronic acid |

Sustainability and Green Chemistry in Boronic Acid Research

The principles of green chemistry are increasingly being integrated into research involving boronic acids, aiming to reduce environmental impact and enhance process efficiency. rsc.org This focus includes the use of greener solvents, earth-abundant catalysts, and energy-efficient reaction conditions.

Green Synthetic Protocols: Significant efforts are directed towards developing more environmentally friendly procedures. A notable example is the ipso-hydroxylation of arylboronic acids to produce phenols. A highly efficient method uses aqueous hydrogen peroxide as the oxidant in ethanol (B145695), achieving excellent yields in as little as one minute at room temperature and often eliminating the need for chromatographic purification. rsc.org Another approach utilizes microwave-assisted synthesis in an ethanol/water mixture for the one-pot, three-component reaction of arylboronic acids, anthranilic acids, and salicylaldehydes to create complex boron heterocycles in high yields. nih.gov

Sustainable Catalysis: The chemical industry is seeking to replace expensive and often toxic precious-metal catalysts with greener alternatives. cmu.edu Earth-abundant and biochemically common metals like copper and iron are being explored for reactions traditionally catalyzed by palladium. cmu.edu For example, a copper-catalyzed S-arylation of thiols with arylboronic acids has been developed that uses ethanol as a solvent and oxygen from the air as the oxidant. researchgate.net The inherent low toxicity of boronic acids and their degradation to boric acid, often considered a "green compound," further enhances their appeal in sustainable synthesis. nih.gov

Energy Efficiency and Alternative Energy Sources: The use of alternative energy sources like light and electricity aligns with green chemistry principles. Photoredox catalysis, driven by visible light, allows reactions to proceed under mild conditions, reducing the energy input required. mdpi.commaastrichtuniversity.nl Cobalt-porphyrin complexes, for instance, have been used to catalyze the oxidative hydroxylation of arylboronic acids using blue-light irradiation and air as the oxidant. mdpi.com Electrosynthesis also represents a promising sustainable technique, offering high selectivity and reducing the need for chemical reagents. researchgate.net

The application of these green methodologies to the synthesis and transformation of this compound holds promise for developing more sustainable chemical processes. Its utility as a building block can be enhanced by incorporating these principles, from its initial synthesis to its use in creating more complex molecules.

The table below highlights key green chemistry approaches relevant to boronic acid research.

| Green Chemistry Approach | Method/Technology | Advantages | Example Reaction |

| Green Solvents & Reagents | Ethanol/Water mixtures, Hydrogen Peroxide | Reduced toxicity, simplified purification, biodegradable byproducts. rsc.orgnih.gov | ipso-Hydroxylation of arylboronic acids to phenols. rsc.org |

| Earth-Abundant Catalysts | Copper (Cu), Iron (Fe) | Lower cost, reduced carbon footprint, lower toxicity compared to precious metals. cmu.edu | Copper-catalyzed Chan-Lam S-arylation of thiols. researchgate.net |

| Energy Efficiency | Microwave Irradiation, Photoredox Catalysis | Faster reaction times, lower energy consumption, mild reaction conditions. nih.govmdpi.com | Microwave-assisted synthesis of boron heterocycles. nih.gov |

| Atom Economy | Dehydrative Couplings | Maximizes incorporation of starting materials into the final product, with water as the only byproduct. hw.ac.uk | Arylboronic acid-catalyzed C-alkylation of 1,3-dicarbonyls. hw.ac.uk |

Q & A

Q. What are the common synthetic routes for (2,4-Dipropoxyphenyl)boronic acid, and how do reaction conditions influence yield?